- Bio- and medicinally compatible α-amino acid modification via merging photo-redox and N-heterocyclic carbene catalysisChemRxiv, 2020, , 1-7,
Cas no 96-81-1 (N-Acetyl-L-valine)
N-Acetyl-L-valine is a modified amino acid derivative where the acetyl group is attached to the L-valine backbone. This compound is primarily utilized in peptide synthesis and biochemical research due to its enhanced stability and solubility compared to free valine. The acetylation protects the amino group, making it less reactive and suitable for specific coupling reactions in solid-phase peptide synthesis. It also serves as a precursor in the study of metabolic pathways and enzyme mechanisms. Its high purity and consistent quality ensure reliable performance in experimental applications, particularly in pharmaceutical and proteomics research. The compound is typically supplied as a white crystalline powder.

N-Acetyl-L-valine structure
Product name:N-Acetyl-L-valine
N-Acetyl-L-valine Chemical and Physical Properties
Names and Identifiers
-
- N-Acetyl-L-valine
- N-acetylvaline
- Ac-Val-OH
- Ac-L-Val-OH
- (2S)-2-acetamido-3-methylbutanoic acid
- N-α-Acetyl-L-valine
- N-Acyl-Valine
- N-Acetyl-L-valine (ACI)
- L
- Valine, N-acetyl-, L- (6CI, 8CI)
- (S)-2-Acetamido-3-methylbutanoic acid
- L-N-Acetylvaline
- Acetylvaline
- W-100131
- NSC 122016
- N-alpha-Actetyl-L-valine (Ac-L-Val-OH)
- J-300293
- U83P7H9HV3
- SCHEMBL132349
- GS-3342
- EN300-297451
- S-(-)-N-ACETYLVALINE
- O10207
- L-Valine, N-acetyl-
- CHEBI:21565
- HMS1719J05
- AM82366
- CS-W016182
- Valine, N-acetyl-, L-
- DTXSID40914697
- (S)-2-acetylamino-3-methylbutyric acid
- HY-W015466
- NCGC00323030-01
- N-Acetyl Valine
- TS-03593
- AC-VAL
- 96-81-1
- EINECS 221-321-4
- UNII-U83P7H9HV3
- Z57032483
- AKOS001078320
- AB01318387-02
- Q27290813
- MFCD00066066
- AKOS015837737
- n-acetyl-Valine
- A-1897
- Acetyl-L-Valine
- EINECS 202-537-8
- Valine, N-acetyl-
- NS00081955
-
- MDL: MFCD00066066
- Inchi: 1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
- InChI Key: IHYJTAOFMMMOPX-LURJTMIESA-N
- SMILES: OC([C@H](C(C)C)NC(C)=O)=O
Computed Properties
- Exact Mass: 159.09000
- Monoisotopic Mass: 159.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4A^2
- Tautomer Count: 2
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: White crystals
- Density: 1.0940
- Melting Point: 163.0 to 167.0 deg-C
- Boiling Point: 362.2 °C at 760 mmHg
- Flash Point: 172.8℃
- PSA: 66.40000
- LogP: 0.62260
- Specific Rotation: +11.0 to +14.0°(C=1, AcOH)
- Solubility: Not determined
N-Acetyl-L-valine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-43
- Safety Instruction: S26; S36/37
-
Hazardous Material Identification:
- Risk Phrases:R36
- Storage Condition:Store long-term at -20°C
N-Acetyl-L-valine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-L-valine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D522745-5g |
N-Acetyl-L-valine |
96-81-1 | 97% | 5g |
$180 | 2023-05-14 | |
Enamine | EN300-297451-0.1g |
(2S)-2-acetamido-3-methylbutanoic acid |
96-81-1 | 95% | 0.1g |
$19.0 | 2023-09-06 | |
Enamine | EN300-297451-5.0g |
(2S)-2-acetamido-3-methylbutanoic acid |
96-81-1 | 95% | 5.0g |
$26.0 | 2023-02-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-284898A-25 g |
Ac-L-Val-OH, |
96-81-1 | 25g |
¥752.00 | 2023-07-11 | ||
Enamine | EN300-297451-5g |
(2S)-2-acetamido-3-methylbutanoic acid |
96-81-1 | 95% | 5g |
$26.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N42400-5g |
Acetylvaline |
96-81-1 | 5g |
¥28.0 | 2021-09-08 | ||
ChemScence | CS-W016182-1000g |
Acetylvaline |
96-81-1 | ≥98.0% | 1000g |
$178.0 | 2021-09-02 | |
TRC | A192393-1g |
Acetylvaline |
96-81-1 | 1g |
$ 75.00 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1290793-500g |
N-Acetyl-l-valine |
96-81-1 | 97% | 500g |
$125 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N800754-500g |
N-Acetyl-L-Valine |
96-81-1 | 98% | 500g |
¥649.00 | 2022-09-01 |
N-Acetyl-L-valine Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Reference
- Pyrrolobenzodiazepine antibody conjugates, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Methanol ; 6 h, 70 °C
Reference
- Combinatorial ligand design for transition metal catalysts featuring one coordinating and one non-coordinating building block wherein building blocks contain complementary functionalities to promote non-covalent bonding, European Patent Organization, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Reference
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Method for resolving enantiomers from racemic mixture having chiral carbon in alpha position of nitrogen, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , Lithium bromide , Sulfuric acid , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: N-Methyl-2-pyrrolidone
1.2 -
1.2 -
Reference
- Amidocarbonylation procedure and catalysts for the production of N-acylamino acids from the reaction of carbon monoxide with aldehydes and amides or nitriles, Germany, , ,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Bio- and medicinally compatible α-amino-acid modification via merging photoredox and N-heterocyclic carbene catalysisOrganic Letters, 2020, 22(16), 6370-6375,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
Reference
- Resolution of 3-aminoalkylnitriles, World Intellectual Property Organization, , ,
N-Acetyl-L-valine Raw materials
N-Acetyl-L-valine Preparation Products
N-Acetyl-L-valine Related Literature
-
M. L. Di Gioia,A. Barattucci,P. Bonaccorsi,A. Leggio,L. Minuti,E. Romio,A. Temperini,C. Siciliano RSC Adv. 2014 4 2678
-
Wei-Yu Shi,Ya-Nan Ding,Ce Liu,Nian Zheng,Xue-Ya Gou,Ming Li,Zhe Zhang,Hong-Chao Liu,Zhi-Jie Niu,Yong-Min Liang Chem. Commun. 2020 56 12729
-
Markus Albrecht,Irene Latorre,Gent Mehmeti,Konstantin Hengst,Iris M. Oppel Dalton Trans. 2011 40 12067
-
Emanuele Casali,Prakriti Kalra,Massimo Brochetta,Tania Borsari,Andrea Gandini,Tuhin Patra,Giuseppe Zanoni,Debabrata Maiti Chem. Commun. 2020 56 7281
-
5. Asymmetric resolution and molecular recognition. Part 2. The X-ray crystal structures of ephedrine–N-benzyloxycarbonyl-L-leucine and ephedrine–N-acetyl-L-valineAnn Gorman,Robert O. Gould,Alexandra M. Gray,Paul Taylor,Malcolm D. Walkinshaw J. Chem. Soc. Perkin Trans. 2 1986 739
96-81-1 (N-Acetyl-L-valine) Related Products
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- 1188-21-2(N-Acetyl-L-(-)-leucine)
- 114285-09-5((+/-)-2-Acetylaminobutanoic Acid)
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-81-1)N-Acetyl-L-valine

Purity:99.9%
Quantity:200kg
Price ($):Inquiry